- Analogs of 2,2'-bipyridine with isoquinoline and thiazole rings. II, Canadian Journal of Chemistry, 1954, 32, 641-5

Cas no 91544-03-5 (1-(Isoquinolin-3-yl)ethanone)

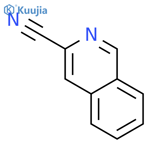

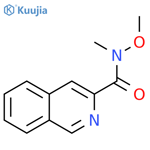

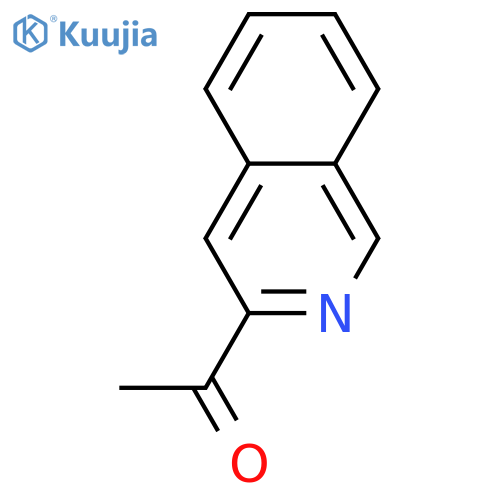

1-(Isoquinolin-3-yl)ethanone structure

Nome del prodotto:1-(Isoquinolin-3-yl)ethanone

Numero CAS:91544-03-5

MF:C11H9NO

MW:171.195262670517

MDL:MFCD06658291

CID:809646

PubChem ID:11275275

1-(Isoquinolin-3-yl)ethanone Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-(Isoquinolin-3-yl)ethanone

- 1-isoquinolin-3-ylethanone

- 1-ISOQUINOLIN-3-YL-ETHANONE

- 3-Acetylisoquinoline

- Ethanone,1-(3-isoquinolinyl)-

- 1-(3-Isoquinolinyl)ethanone (ACI)

- 1-(Isoquinolin-3-yl)ethan-1-one

- 1-(3-isoquinolinyl)ethanone

- SCHEMBL2126619

- AB25777

- 3-acetyl-isoquinoline

- BS-29725

- EN300-1655826

- AKOS006295633

- CS-0141837

- 91544-03-5

- MFCD06658291

- Z1198169433

- NLMXNLJJYMMQIF-UHFFFAOYSA-N

-

- MDL: MFCD06658291

- Inchi: 1S/C11H9NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-7H,1H3

- Chiave InChI: NLMXNLJJYMMQIF-UHFFFAOYSA-N

- Sorrisi: O=C(C)C1C=C2C(C=CC=C2)=CN=1

Proprietà calcolate

- Massa esatta: 171.06800

- Massa monoisotopica: 173.047678

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 13

- Conta legami ruotabili: 1

- Complessità: 205

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 50.2

- XLogP3: 2.1

Proprietà sperimentali

- PSA: 29.96000

- LogP: 2.43740

1-(Isoquinolin-3-yl)ethanone Informazioni sulla sicurezza

1-(Isoquinolin-3-yl)ethanone Dati doganali

- CODICE SA:2933499090

- Dati doganali:

Codice doganale cinese:

2933499090Panoramica:

2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1-(Isoquinolin-3-yl)ethanone Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0989508-5g |

1-(Isoquinolin-3-yl)ethanone |

91544-03-5 | 95% | 5g |

$1080 | 2024-08-02 | |

| TRC | I822438-10mg |

1-(Isoquinolin-3-yl)ethanone |

91544-03-5 | 10mg |

$64.00 | 2023-05-18 | ||

| Chemenu | CM111583-1g |

1-(isoquinolin-3-yl)ethanone |

91544-03-5 | 95% | 1g |

$290 | 2021-08-06 | |

| Enamine | EN300-1655826-0.25g |

1-(isoquinolin-3-yl)ethan-1-one |

91544-03-5 | 95.0% | 0.25g |

$148.0 | 2025-02-20 | |

| Enamine | EN300-1655826-0.5g |

1-(isoquinolin-3-yl)ethan-1-one |

91544-03-5 | 95.0% | 0.5g |

$233.0 | 2025-02-20 | |

| abcr | AB445109-1g |

1-(Isoquinolin-3-yl)ethanone, min. 95%; . |

91544-03-5 | 1g |

€726.50 | 2025-02-19 | ||

| abcr | AB445109-100mg |

1-(Isoquinolin-3-yl)ethanone, min. 95%; . |

91544-03-5 | 100mg |

€212.00 | 2025-02-19 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-100mg |

1-Isoquinolin-3-yl-ethanone |

91544-03-5 | 96% | 100mg |

1060.05CNY | 2021-05-08 | |

| Enamine | EN300-1655826-0.1g |

1-(isoquinolin-3-yl)ethan-1-one |

91544-03-5 | 95.0% | 0.1g |

$104.0 | 2025-02-20 | |

| Enamine | EN300-1655826-2.5g |

1-(isoquinolin-3-yl)ethan-1-one |

91544-03-5 | 95.0% | 2.5g |

$633.0 | 2025-02-20 |

1-(Isoquinolin-3-yl)ethanone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Solvents: Diethyl ether , Benzene

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Solvents: Diethyl ether

1.2 Reagents: Ammonium chloride Solvents: Water

1.3 Reagents: Sulfuric acid

1.4 Reagents: Sodium hydroxide

1.5 Solvents: Dichloromethane

1.2 Reagents: Ammonium chloride Solvents: Water

1.3 Reagents: Sulfuric acid

1.4 Reagents: Sodium hydroxide

1.5 Solvents: Dichloromethane

Riferimento

- Fused azolium salts. Part 18. Synthesis and reactivity of a novel fused heteroaromatic system. [1,2,3]Triazolo[1,5-b]isoquinolinium salts, Monatshefte fuer Chemie, 1998, 129, 897-908

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Hydrochloric acid ; reflux; 4 h, reflux

1.2 Reagents: Ethanol , Sulfuric acid Solvents: Ethanol ; 72 h, reflux

1.3 Reagents: Sodium hypochlorite Catalysts: Tetrabutylammonium bromide Solvents: Chloroform ; 90 min, rt; 90 min, rt

1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; -80 °C; overnight, -80 °C; rt

1.5 Reagents: Hydrochloric acid ; 0 °C; overnight, reflux

1.6 Reagents: Sodium carbonate ; neutralized, 0 °C

1.2 Reagents: Ethanol , Sulfuric acid Solvents: Ethanol ; 72 h, reflux

1.3 Reagents: Sodium hypochlorite Catalysts: Tetrabutylammonium bromide Solvents: Chloroform ; 90 min, rt; 90 min, rt

1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; -80 °C; overnight, -80 °C; rt

1.5 Reagents: Hydrochloric acid ; 0 °C; overnight, reflux

1.6 Reagents: Sodium carbonate ; neutralized, 0 °C

Riferimento

- Luminescent Pincer Platinum(II) Complexes with Emission Quantum Yields up to Almost Unity: Photophysics, Photoreductive C-C Bond Formation, and Materials Applications, Angewandte Chemie, 2015, 54(7), 2084-2089

Synthetic Routes 4

Condizioni di reazione

Riferimento

- 2-Acetylpyridine thiosemicarbazones. 12. Derivatives of 3-acetylisoquinoline as potential antimalarial agents, Arzneimittel-Forschung, 1986, 36(1), 10-13

Synthetic Routes 5

Condizioni di reazione

1.1 Solvents: Diethyl ether , Tetrahydrofuran

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Homochiral isoquinolines by lipase-catalyzed resolution and their diastereoselective functionalization, Tetrahedron: Asymmetry, 2001, 12(8), 1185-1200

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Sodium ethoxide Solvents: Benzene ; 24 h, reflux; cooled

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

1.4 Reagents: Sodium carbonate Solvents: Water ; basified

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

1.4 Reagents: Sodium carbonate Solvents: Water ; basified

Riferimento

- Photophysics of [Pt{4-(o-tolyl)isqbipy}Cl]SbF6, where 4-(o-Tolyl)isqbipy is the new 4-(o-tolyl)-6-(3''-isoquinolyl)-2,2'-bipyridyl ligand, Zeitschrift fuer Naturforschung, 2010, 65(11), 1318-1326

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Triphenylphosphine Catalysts: Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane

1.2 Solvents: Toluene

1.3 Reagents: Hydrochloric acid

1.4 Reagents: Sodium hydroxide

1.5 Solvents: Diethyl ether

1.2 Solvents: Toluene

1.3 Reagents: Hydrochloric acid

1.4 Reagents: Sodium hydroxide

1.5 Solvents: Diethyl ether

Riferimento

- Syntheses of acetylquinolines and acetylisoquinolines via palladium-catalyzed coupling reactions, Tetrahedron, 2001, 57(13), 2507-2514

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: 1,3-Bis(diphenylphosphino)propane , Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide ; 0.5 h, rt

1.2 24 h, 80 °C; 80 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt

1.2 24 h, 80 °C; 80 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt

Riferimento

- Synthesis, Photophysical and Electrophosphorescent Properties of Fluorene-Based Platinum(II) Complexes, Chemistry - A European Journal, 2010, 16(47), 14131-14141

1-(Isoquinolin-3-yl)ethanone Raw materials

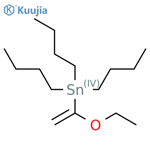

- tributyl(1-ethoxyethenyl)stannane

- 3-Isoquinolinecarboxamide, N-methoxy-N-methyl-

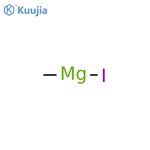

- Methylmagnesium Iodide (3.0 M in Diethyl ether)

- Methyllithium (1.6M in Diethyl Ether)

- Isoquinoline-3-carbonitrile

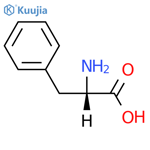

- L-Phenylalanine

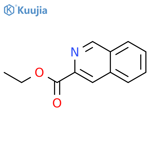

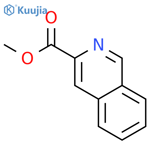

- Methyl isoquinoline-3-carboxylate

- Ethyl Isoquinoline-3-carboxylate

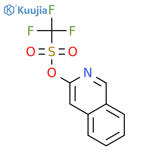

- Isoquinolin-3-yl trifluoromethanesulfonate

1-(Isoquinolin-3-yl)ethanone Preparation Products

1-(Isoquinolin-3-yl)ethanone Letteratura correlata

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

91544-03-5 (1-(Isoquinolin-3-yl)ethanone) Prodotti correlati

- 58022-21-2(1-(isoquinolin-1-yl)ethan-1-one)

- 1129-30-2(2,6-Diacetylpyridine)

- 1122-62-9(1-(pyridin-2-yl)ethan-1-one)

- 6940-57-4(1-(6-methyl-2-pyridyl)ethanone)

- 1011-47-8(1-(Quinolin-2-yl)ethanone)

- 20857-21-0(2-Pyridinecarboxaldehyde,6-acetyl-)

- 878716-27-9(5-(2-methylphenoxy)methyl-N-3-(2-oxopropyl)-1,2,4-thiadiazol-5-ylfuran-2-carboxamide)

- 1305712-80-4(tert-butyl N-(3-aminopropyl)-N-(oxan-4-yl)carbamate)

- 1000053-23-5(tert-butyl N-[1-(4-amino-2-fluoro-phenyl)-4-piperidyl]carbamate)

- 1214328-50-3(4-(Pyridin-4-yl)-2-(trifluoromethoxy)benzonitrile)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:91544-03-5)1-(Isoquinolin-3-yl)ethanone

Purezza:99%/99%

Quantità:250mg/1g

Prezzo ($):163.0/343.0